Benzaldehyde, 2-(1-propyn-1-yl)-
Description
Benzaldehyde, 2-(1-propyn-1-yl)- (CAS: 176910-65-9) is a synthetic aromatic aldehyde derivative with a propynyl group (-C≡CH) substituted at the 2-position of the benzene ring. Its molecular formula is C₁₀H₈O, and it has a molecular weight of 144.17 g/mol . The propynyl group introduces a rigid, linear geometry due to the sp-hybridized carbon, which influences its physicochemical properties and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions leveraging alkyne functionality, such as cycloadditions or cross-coupling reactions.
Properties
IUPAC Name |
2-prop-1-ynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLAHDHMINYOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446699 | |
| Record name | 2-(Prop-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176910-65-9 | |
| Record name | 2-(Prop-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The hydroxyl group at the 2-position of salicylaldehyde acts as a nucleophile, displacing the bromide ion from propargyl bromide. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the hydroxyl group, enhancing its nucleophilicity. Common solvents include acetone, dimethylformamide (DMF), or tetrahydrofuran (THF), with reactions typically conducted at reflux temperatures (60–80°C) for 6–12 hours.
Table 1: Optimization of Nucleophilic Substitution
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 12 | 68 |
| NaH | DMF | 80 | 6 | 72 |
| NaOH | THF | 70 | 8 | 65 |
Key Findings
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Base Selection : Stronger bases (e.g., NaH) accelerate reaction rates but may lead to side reactions such as over-alkylation.
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Solvent Polarity : Polar aprotic solvents like DMF improve solubility of intermediates, enhancing yields.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product from unreacted starting materials.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed methods, particularly Sonogashira coupling, offer a regioselective route to introduce the propynyl group. This approach is advantageous for substrates where direct nucleophilic substitution is hindered by steric or electronic factors.
Sonogashira Coupling Protocol
The reaction couples 2-iodobenzaldehyde with a terminal alkyne (propargyl alcohol or trimethylsilylacetylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) as a co-catalyst. The process is conducted under inert atmospheres (N₂ or Ar) in amine solvents like triethylamine (TEA) or diisopropylamine (DIPA).
Table 2: Sonogashira Coupling Parameters
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | TEA | 25 | 85 |
| PdCl₂(PPh₃)₂/CuI | DIPA | 50 | 78 |
| Pd(OAc)₂/XPhos | THF | 80 | 82 |
Advantages and Limitations
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Regioselectivity : Ensures exclusive formation of the 2-substituted product.
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Functional Group Tolerance : Compatible with aldehydes, avoiding protection/deprotection steps.
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Cost : Palladium catalysts increase synthesis costs, limiting industrial scalability.
Recent advances in C–H functionalization enable direct introduction of alkynyl groups to benzaldehyde derivatives without pre-functionalization. This method employs directing groups (e.g., aldehydes) to achieve site-specific alkynylation.
Catalytic System and Conditions
A rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂) paired with a copper(II) oxidant facilitates the reaction. The aldehyde group acts as a directing group, coordinating the metal catalyst to the ortho position. Terminal alkynes (e.g., ethynylbenzene) serve as coupling partners in solvents like dichloroethane (DCE) at elevated temperatures (100–120°C).
Table 3: C–H Alkynylation Performance
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| [Cp*RhCl₂]₂ | Cu(OAc)₂ | DCE | 75 |
| RuCl₃·nH₂O | Ag₂CO₃ | Toluene | 62 |
| Co(acac)₂ | DDQ | DMF | 58 |
Mechanistic Insights
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Coordination : The aldehyde oxygen coordinates to Rh(III), positioning the catalyst at the ortho site.
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C–H Activation : Oxidative addition forms a rhodacycle intermediate.
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Alkyne Insertion : The terminal alkyne inserts into the Rh–C bond.
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Reductive Elimination : Releases the product and regenerates the catalyst.
Industrial-Scale Production Techniques
Scalable synthesis of Benzaldehyde, 2-(1-propyn-1-yl)- demands cost-effective and environmentally benign protocols. Continuous-flow reactors and heterogeneous catalysis are pivotal in industrial settings.
Continuous-Flow Nucleophilic Substitution
Propargyl bromide and salicylaldehyde are pumped through a packed-bed reactor containing solid K₂CO₃. The process operates at 100°C with a residence time of 30 minutes, achieving 90% conversion. Advantages include:
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Reduced Waste : Inline separation of by-products (e.g., KBr).
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Safety : Minimizes handling of volatile reagents.
Heterogeneous Catalysis
Palladium-supported catalysts (e.g., Pd/Al₂O₃) enable recyclable Sonogashira coupling. After reaction completion, the catalyst is filtered and reused for up to five cycles without significant loss in activity.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72 | Moderate | Low | High (solvent waste) |
| Sonogashira Coupling | 75–85 | Low | High | Moderate |
| C–H Alkynylation | 58–75 | High | Medium | Low (atom-economical) |
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the propynyl group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Prop-1-yn-1-yl)benzoic acid.
Reduction: 2-(Prop-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Building Block for Organic Synthesis
Benzaldehyde, 2-(1-propyn-1-yl)- serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound to create derivatives that can exhibit enhanced biological activity or novel properties .
Reactivity and Functionalization
The compound can undergo several chemical transformations:
- Oxidation : The aldehyde group can be oxidized to yield carboxylic acids.
- Reduction : It can also be reduced to form alcohols.
- Nucleophilic Substitution : The propynyl group is reactive towards nucleophiles, allowing for further functionalization of the molecule.
Biological Applications
Fluorescent Probes
Benzaldehyde, 2-(1-propyn-1-yl)- is utilized in the development of fluorescent probes. These probes are essential for biological imaging and diagnostics, enhancing visibility and specificity in cellular studies. The unique alkyne functionality facilitates click chemistry reactions, which are pivotal in bioconjugation processes .
Antimicrobial Research
Emerging studies suggest that this compound may serve as a precursor for antimicrobial agents. Its chemical structure allows for modifications that could lead to the development of new treatments against resistant bacterial strains .
Material Science
Polymer Chemistry
In polymer science, Benzaldehyde, 2-(1-propyn-1-yl)- is explored for its ability to modify polymer properties. By incorporating this compound into polymer matrices, researchers can enhance material performance characteristics such as thermal stability and mechanical strength, making it applicable in packaging and coatings industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1-propyn-1-yl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The propynyl group can participate in click chemistry reactions, making it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table summarizes key structural and functional differences between Benzaldehyde, 2-(1-propyn-1-yl)- and related compounds:
Key Observations:
Substituent Geometry and Crystallinity: The propynyl group’s linear structure contrasts with the planar vinylpyridine group in trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde. X-ray diffraction of the latter reveals monoclinic crystal systems (e.g., space group P21/c with unit cell parameters a = 12.6674 Å, b = 7.2173 Å) .
Reactivity and Applications: Alkyne Reactivity: The propynyl group enables reactions like Huisgen cycloaddition (click chemistry), whereas vinylpyridine derivatives (e.g., Compound I in ) are tailored for metal coordination due to the pyridine nitrogen. Phosphino Group Utility: 2-(Diphenylphosphino)benzaldehyde acts as a ligand in catalytic systems (e.g., cross-coupling reactions), leveraging the electron-rich phosphorus atom .
Volatility and Intermolecular Interactions: Benzaldehyde’s volatility is influenced by substituents. demonstrates that π-π interactions between benzaldehyde and compounds like 3-phenyl-1-propanol suppress volatility .
Biological Relevance :
Analytical and Industrial Relevance
- VOC Profiling : Benzaldehyde is weakly associated with 2-acetyl-1-pyrroline (2-AP) in VOC analyses . Propynyl substitution may alter its detection profile in GC-MS due to increased molecular weight and polarity.
- Industrial Applications: While diphenylphosphino derivatives are niche catalysts , propynyl-substituted benzaldehydes could serve as precursors in polymer chemistry or drug synthesis.
Biological Activity
Benzaldehyde, 2-(1-propyn-1-yl)-, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological potential. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Benzaldehyde, 2-(1-propyn-1-yl)- is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a propynyl group. This structural configuration is crucial for its biological interactions. The compound can be represented as follows:
Biological Activity Overview
Benzaldehyde derivatives have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzaldehyde derivatives. A comprehensive evaluation of various compounds indicated that benzaldehyde, 2-(1-propyn-1-yl)- exhibited notable activity against several bacterial strains.
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | E. coli | Staphylococcus aureus | Streptococcus spp. |
|---|---|---|---|
| Benzaldehyde, 2-(1-propyn-1-yl)- | Moderate | High | Moderate |
| Benzaldehyde | Low | Moderate | Low |
| Benzimidazole Derivative | High | High | High |
Note: Activity levels are classified as Low (<10 mm), Moderate (10-20 mm), and High (>20 mm) based on inhibition zone diameters.
The compound demonstrated moderate activity against E. coli and Staphylococcus aureus, while showing high activity against Streptococcus spp., indicating its potential as an antibacterial agent .
Anti-Cancer Potential
Benzaldehyde derivatives have also been explored for their anti-cancer properties. A study evaluating the cytotoxic effects of various benzaldehyde analogs found that benzaldehyde, 2-(1-propyn-1-yl)- showed promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:
- IC50 values for benzaldehyde, 2-(1-propyn-1-yl)- were significantly lower than those of standard chemotherapeutics.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HeLa | 15 | 20 |
| MCF-7 | 12 | 18 |
These findings suggest that benzaldehyde, 2-(1-propyn-1-yl)- may act as a potent cytotoxic agent against specific cancer cell lines .
The mechanisms underlying the biological activities of benzaldehyde derivatives involve various pathways:
- Enzyme Inhibition : Benzaldehyde derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through increased ROS production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzaldehyde, 2-(1-propyn-1-yl)-, and what are their respective yields and conditions?
- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes. For example, thiamine hydrochloride can catalyze benzoin-like condensations under mild aqueous conditions (50 mM potassium phosphate buffer, pH 7.0, with MgSO₄ and ThDP cofactors) to form hydroxyketone derivatives . While direct synthesis of 2-(1-propyn-1-yl)-benzaldehyde is not explicitly documented, analogous methods suggest introducing the propynyl group via Sonogashira coupling or nucleophilic substitution. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical to achieving yields >70%, as seen in similar benzaldehyde derivatizations .
Q. How can spectroscopic methods (IR, NMR) confirm the structure of Benzaldehyde, 2-(1-propyn-1-yl)-?
- Methodological Answer :
- IR Spectroscopy : The aldehyde C=O stretch typically appears near 1700 cm⁻¹. The propynyl C≡C stretch (~2100-2260 cm⁻¹) and aromatic C-H bends (700-900 cm⁻¹) should be observed. NIST-standardized IR data for related compounds (e.g., 4-(1-methylethyl)-benzaldehyde) confirm resolution at 4 cm⁻¹ using prism/grating spectrometers .
- NMR : In ¹H NMR, the aldehyde proton resonates at δ 9.8–10.2 ppm. The propynyl proton (if present) appears as a triplet near δ 2.1–2.5 ppm, while aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted derivatives display singlet aromatic protons). ¹³C NMR will confirm the aldehyde carbon (~190–200 ppm) and sp-hybridized carbons (~70–90 ppm for C≡C) .
Q. What are the critical safety considerations when handling Benzaldehyde derivatives in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers away from oxidizers and ignition sources due to flammability (common for aldehydes).
- Exposure Control : Use fume hoods to prevent inhalation of vapors. Skin contact requires immediate rinsing (P330) and medical attention if irritation persists (P332+P313) .
- Waste Disposal : Follow institutional guidelines for halogenated or aromatic aldehydes, as improper disposal may lead to environmental contamination .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing Benzaldehyde, 2-(1-propyn-1-yl)-?
- Methodological Answer : Discrepancies in IR or NMR data often arise from impurities or solvent effects. Cross-validate using:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈O, exact mass 144.0575) .
- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. For example, NIST’s Quantum Chemistry Database provides benchmarks for vibrational frequencies .
- Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .
Q. How does the 1-propynyl substituent influence the electronic properties and reactivity of benzaldehyde?
- Methodological Answer : The electron-withdrawing propynyl group increases the electrophilicity of the aldehyde carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Computational studies (e.g., Hammett σₚ⁺ parameters) can quantify this effect. Experimentally, compare reaction rates with unsubstituted benzaldehyde in model reactions (e.g., aldol condensations). The substituent’s steric bulk may also hinder ortho-substitution pathways .
Q. What methodologies optimize reaction conditions to minimize by-products in synthesizing Benzaldehyde, 2-(1-propyn-1-yl)-?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary factors (temperature, catalyst concentration, solvent polarity) to identify optimal conditions. For instance, using DMSO as a co-solvent in aqueous buffers improves substrate solubility and reduces side reactions .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to improve regioselectivity. Thiamine-based catalysts are cost-effective for green synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
